molecular formula C21H14O4S B2917022 (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate CAS No. 622362-32-7

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate

Cat. No.: B2917022
CAS No.: 622362-32-7
M. Wt: 362.4
InChI Key: UPDMAKGTUIHYPG-WQRHYEAKSA-N
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Description

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H14O4S and its molecular weight is 362.4. The purity is usually 95%.
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Biological Activity

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C20H18O4S
  • Molecular Weight : 358.42 g/mol
  • InChI Key : XXXXXX (to be replaced with actual InChI Key)

The structure features a benzofuran moiety and a thiophene carboxylate group, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer and inflammatory diseases.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), which is implicated in several diseases, including Alzheimer's and cancer. Inhibition of GSK-3β can lead to increased levels of phosphorylated proteins that regulate cell growth and survival .
  • Antioxidant Activity : Some studies indicate that compounds with similar structures exhibit significant antioxidant properties, which can protect cells from oxidative stress-related damage .

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds. For instance, a study focusing on derivatives of benzofuran reported that certain analogs exhibited cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest .

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa15Apoptosis induction
Compound BMCF-710Cell cycle arrest

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of benzofuran derivatives. These compounds have been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Case Study on GSK-3β Inhibition :
    • A recent study utilized molecular docking techniques to analyze the binding affinity of this compound with GSK-3β. The results indicated a favorable binding interaction, with an estimated binding energy suggesting significant inhibitory potential .
  • Cell-Based Assays :
    • In vitro experiments conducted on neuroblastoma cells demonstrated that treatment with the compound resulted in increased levels of phosphorylated GSK-3β, confirming its role as an inhibitor in cellular models .

Properties

IUPAC Name

[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O4S/c1-13-5-2-3-6-14(13)11-18-20(22)16-9-8-15(12-17(16)25-18)24-21(23)19-7-4-10-26-19/h2-12H,1H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDMAKGTUIHYPG-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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